molecular formula C11H14N2O5 B12334958 [(2S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate

[(2S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate

Cat. No.: B12334958
M. Wt: 254.24 g/mol
InChI Key: ZTMGRGGZXYUWQY-WCBMZHEXSA-N
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Description

[(2S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate is a complex organic compound with a unique structure that includes a dihydrofuran ring and a diazinan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate typically involves multiple steps. The process begins with the preparation of the dihydrofuran ring, followed by the introduction of the diazinan moiety. The final step involves the acetylation of the compound to form the acetate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

[(2S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

[(2S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of [(2S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

[(2S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate can be compared with other similar compounds, such as:

  • [(2S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2,5-dihydrofuran-2-yl]methyl butyrate
  • [(2S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2,5-dihydrofuran-2-yl]methyl propionate

These compounds share similar structural features but differ in their ester groups, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific ester group, which may confer distinct reactivity and functionality.

Properties

Molecular Formula

C11H14N2O5

Molecular Weight

254.24 g/mol

IUPAC Name

[(2S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate

InChI

InChI=1S/C11H14N2O5/c1-7(14)17-6-8-2-3-10(18-8)13-5-4-9(15)12-11(13)16/h2-3,8,10H,4-6H2,1H3,(H,12,15,16)/t8-,10+/m0/s1

InChI Key

ZTMGRGGZXYUWQY-WCBMZHEXSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1C=C[C@@H](O1)N2CCC(=O)NC2=O

Canonical SMILES

CC(=O)OCC1C=CC(O1)N2CCC(=O)NC2=O

Origin of Product

United States

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